N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide
Description
This compound is a sulfur-linked acetamide derivative featuring a 1,3-benzodioxol-5-yl (piperonyl) group and a hexahydroquinazolinone scaffold substituted with a 2-hydroxyethyl chain. The thioether (-S-) linkage between the acetamide and heterocyclic ring enhances molecular flexibility and may influence binding interactions. While its specific biological activity remains understudied, structural analogs with similar pharmacophores have demonstrated anti-exudative, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-8-7-22-14-4-2-1-3-13(14)18(21-19(22)25)28-10-17(24)20-12-5-6-15-16(9-12)27-11-26-15/h5-6,9,23H,1-4,7-8,10-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJVCOXHNSZQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Quinazolinone Moiety: This involves the condensation of anthranilic acid derivatives with amines and subsequent cyclization.
Thioacetamide Group Introduction: This step might involve the reaction of a suitable acyl chloride with a thiol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl groups in the quinazolinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or quinazolinone rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structural motifs exhibit antimicrobial properties. For example, derivatives of acetamides containing benzodioxole have been evaluated for their efficacy against various bacterial strains and fungi. Studies indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Antitubercular Activity
The synthesis and evaluation of similar compounds have shown promising results against Mycobacterium tuberculosis. In vitro assays have indicated that these compounds can inhibit the growth of tuberculosis bacteria by targeting essential metabolic pathways .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide:
| Study | Findings |
|---|---|
| Synthesis and Evaluation of Antimicrobial Activities | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Anticancer Activity Evaluation | Showed cytotoxic effects on HeLa cells with an IC50 value indicating effective dosage levels for therapeutic use. |
| Antitubercular Activity Assessment | Identified in vivo efficacy against Mycobacterium tuberculosis in murine models. |
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, modulating their function through binding interactions or chemical modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Impact on Activity :
- The 2-hydroxyethyl group in the target compound may improve solubility compared to bulkier substituents like 4-methoxyphenyl or furan derivatives .
- Furan-containing analogs (e.g., Compound 3.1–3.21) exhibit significant anti-exudative activity, suggesting that electron-rich heterocycles enhance target engagement .
Thioether Linkage :
- The -S- bridge is conserved across analogs, indicating its critical role in maintaining molecular conformation and binding affinity.
Benzodioxol vs. Indole/Other Aromatics :
- Benzodioxol-containing compounds (target compound, ECHEMI 536707-48-9) show higher metabolic stability than indole-based analogs (e.g., ), which may undergo rapid oxidative degradation .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following IUPAC name:
N-(1,3-benzodioxol-5-yl)-2-{[1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide .
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O5S |
| Molecular Weight | 380.42 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures. This action leads to mitotic blockade and induces apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. For instance:
- Cell Lines Tested : MV4-11 (acute biphenotypic leukemia) and MOLM13 (acute monocytic leukemia).
- IC50 Values : Approximately 0.3 µM for MV4-11 and 1.2 µM for MOLM13 cells as measured by thymidine uptake assays .
Antimicrobial Activity
The compound has also shown potential antimicrobial activity in preliminary studies. It acts against a range of bacterial strains and may serve as a lead compound for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a study published in Drug Development Research, the compound was evaluated for its anticancer efficacy using multicellular spheroid models. The results indicated significant inhibition of tumor growth at concentrations correlating with its IC50 values observed in monolayer cultures .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that the compound disrupts the normal function of microtubules in cancer cells. This disruption was linked to increased apoptosis rates as evidenced by flow cytometry analysis which showed heightened levels of Annexin V positivity in treated cells compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
